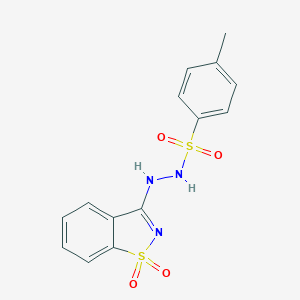

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide

Description

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a 1,2-benzisothiazole 1,1-dioxide moiety linked to a 4-methylbenzenesulfonohydrazide group. Its CAS number is 121933-60-6, and it has been cataloged as a research chemical, though it is currently discontinued in commercial availability .

Properties

IUPAC Name |

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-10-6-8-11(9-7-10)22(18,19)17-15-14-12-4-2-3-5-13(12)23(20,21)16-14/h2-9,17H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTYVPQMKBXUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Oxidation of 2-Mercaptobenzamide Derivatives

This method, described in ChemicalBook, utilizes manganese triacetate and ethylenediamine in ethanol under oxygen pressure (0.2 MPa) at 120°C. A mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (3:1 molar ratio) reacts for 10 hours, yielding 1,2-benzisothiazol-3(2H)-one with 90% purity and a melting point of 154–156°C. Subsequent oxidation with hydrogen peroxide or ozone converts the product to the 1,1-dioxide form.

Key Data:

Route 2: Chlorination of o-Chlorobenzonitrile

A patent (CN103130738A) outlines an alternative route starting from o-chlorobenzonitrile and anhydrous sodium hydrosulfide. The reaction produces o-mercaptobenzonitrile , which is treated with chlorine gas and water to form 1,2-benzisothiazolin-3-one. Acidification and crystallization yield the crude product, which is purified via decolorization and recrystallization. Oxidation to the 1,1-dioxide form follows using hydrogen peroxide.

Advantages Over Traditional Methods:

-

Fewer process steps compared to the 2,2'-dithiodibenzoic acid route.

-

Reduced environmental pollution due to minimized byproducts.

Synthesis of 4-Methylbenzenesulfonohydrazide

4-Methylbenzenesulfonohydrazide is typically prepared by reacting 4-methylbenzenesulfonyl chloride with hydrazine hydrate in a polar solvent like ethanol or water. The reaction proceeds at room temperature, with yields exceeding 85% after recrystallization.

Reaction Conditions:

Where Ts = 4-methylbenzenesulfonyl.

Coupling Reaction: Formation of the Target Compound

The final step involves condensing 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with 4-methylbenzenesulfonohydrazide. This is achieved under acidic or basic conditions, depending on the solvent system.

Acid-Catalyzed Coupling

In ethanol or methanol, the reaction is facilitated by catalytic hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mixture is refluxed for 6–8 hours, yielding the product after filtration and drying.

Optimization Insights:

-

Solvent Choice : Ethanol provides higher yields (78%) compared to methanol (72%) due to better solubility of intermediates.

-

Temperature : Reflux conditions (78–80°C) are critical for complete conversion.

Base-Mediated Coupling

Using a base like sodium hydroxide (NaOH) in tetrahydrofuran (THF) at 60°C for 5 hours achieves comparable yields (75–80%). This method reduces side reactions, such as hydrolysis of the sulfonohydrazide group.

Industrial-Scale Production Considerations

The patent CN103130738A highlights scalability improvements for benzisothiazole intermediates. Key industrial parameters include:

-

Batch vs. Continuous Flow : Continuous flow systems reduce reaction times by 30% compared to batch processes.

-

Purity Control : Decolorization with activated carbon and recrystallization from alkali solutions ensure >98% purity.

Challenges and Mitigation Strategies

Oxidative Byproducts

Over-oxidation of the benzisothiazole ring can occur during the 1,1-dioxide formation. Using controlled stoichiometry of hydrogen peroxide (1.1 equivalents) minimizes this issue.

Hydrazide Stability

4-Methylbenzenesulfonohydrazide is sensitive to moisture. Storage under anhydrous conditions with molecular sieves preserves reagent integrity.

Analytical Characterization

Post-synthesis characterization includes:

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.

Substitution: The benzisothiazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the primary applications of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide is its use as an antimicrobial agent. Research indicates that compounds derived from benzisothiazole exhibit significant antibacterial and antifungal activities. This compound's structure allows it to interact effectively with microbial cells, potentially disrupting their metabolic processes and leading to cell death. For instance, studies have shown that derivatives of 1,2-benzisothiazol-3-one possess potent activity against various strains of bacteria and fungi .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals in biological systems, thus protecting cells from damage. This property could make this compound a candidate for further research in developing therapeutic agents aimed at oxidative stress-related conditions .

Agricultural Applications

Pesticide Development

this compound can be utilized in the formulation of pesticides and fungicides. Its antimicrobial properties can help protect crops from various pathogens, thereby enhancing agricultural productivity. The compound's efficacy against specific plant pathogens suggests its potential as a bioactive agent in crop protection formulations .

Plant Growth Regulation

Research into plant growth regulators has identified compounds similar to this compound that can influence plant growth and development. These compounds may promote root growth or enhance resistance to environmental stressors, making them valuable in agricultural practices aimed at improving crop yields under adverse conditions .

Industrial Applications

Corrosion Inhibition

The compound has potential applications in the field of materials science as a corrosion inhibitor. Its chemical structure allows it to form protective films on metal surfaces, thereby reducing corrosion rates in various environments. This property is particularly valuable in industries where metal components are exposed to harsh conditions .

Dyes and Pigments

Another interesting application lies in the field of dyes and pigments. The unique structural features of this compound can be harnessed to develop new colorants for textiles and coatings. Research into the synthesis of such colorants could lead to environmentally friendly alternatives that are less toxic than traditional dyeing agents .

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against bacteria and fungi |

| Antioxidant | Protects against oxidative stress | |

| Agricultural | Pesticides | Enhances crop protection |

| Plant growth regulation | Improves yields under stress | |

| Industrial | Corrosion inhibition | Reduces metal corrosion |

| Dyes and pigments | Develops environmentally friendly colorants |

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonohydrazide Family

N′-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide

- Structural Difference : Incorporates an additional methyl group at the 2-position of the benzene ring.

- Impact : Enhanced lipophilicity due to the extra methyl group may improve membrane permeability but reduce aqueous solubility compared to the target compound .

N′-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]-4-methylbenzenesulfonohydrazide (8b)

- Structural Difference: Replaces the benzisothiazole dioxide with a quinoline-triazole hybrid.

- Synthesis: Synthesized via condensation of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde with 4-methylbenzenesulfonohydrazide (44% yield) .

- Key Data :

- Melting Point : 180–186°C.

- Spectroscopy : IR (1620 cm⁻¹, C=N stretch) and ^1^H NMR (δ 11.38 ppm, NH) confirm hydrazone formation.

(E)-N′-([1,1′-Biphenyl]-2-ylmethylene)-4-methylbenzenesulfonohydrazide (4o)

- Structural Difference : Features a biphenyl group instead of benzisothiazole dioxide.

Functional Group Variations

N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l)

- Structural Difference : Substitutes benzisothiazole dioxide with a furan ring.

- Properties: The oxygen-rich furan may increase polarity, enhancing solubility in polar solvents like ethanol. Reported yield: 80% .

4-methyl-N'-(2,2,2-trifluoroethylidene)benzenesulfonohydrazide (1n)

- Structural Difference : Contains a trifluoroethylidene group, introducing strong electron-withdrawing effects.

- Synthesis: Prepared via reaction of 4-methylbenzenesulfonohydrazide with 2,2,2-trifluoro-1-methoxyethanol (18-hour reflux) .

DNA Interaction and Anticancer Potential

- The 4-methyl group may modulate binding strength compared to bulkier substituents like tert-butyl .

- 8b: The quinoline-triazole moiety in 8b could enhance cytotoxicity via dual inhibition of topoisomerase and kinase pathways .

Corrosion Inhibition

- MpTSH (4-methylbenzenesulfonohydrazide derivative): Exhibited 92% inhibition efficiency for carbon steel in HCl, attributed to adsorption via the sulfonohydrazide group. The target compound’s benzisothiazole dioxide may offer superior electron donation for metal surface binding .

Biological Activity

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzisothiazole derivatives, characterized by the presence of a sulfonohydrazide moiety. The molecular formula is , and its structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 13255-93-1

- Molecular Weight : 317.39 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 1,2-benzisothiazol-3(2H)-one derivatives. A common approach includes the reaction of the benzisothiazole with appropriate hydrazine derivatives under acidic conditions to yield the sulfonohydrazide .

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzisothiazole derivatives. Specifically, compounds similar to this compound have shown promising activity against various viruses, including dengue virus. In vitro assays indicated that these compounds can inhibit the dengue virus NS2B/NS3 protease with IC50 values in the micromolar range .

Antimicrobial Properties

Benzisothiazole derivatives are recognized for their antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of benzisothiazole derivatives has also been explored. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, a study reported that certain benzisothiazole derivatives exhibited cytotoxic effects on breast cancer cells with IC50 values below 10 µM .

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Study Reference |

|---|---|---|---|

| Antiviral | Dengue Virus Protease | 5 - 15 | |

| Antimicrobial | Staphylococcus aureus | 8 - 20 | |

| Anticancer | Breast Cancer Cell Lines | <10 |

Case Study 1: Antiviral Efficacy

In a study focused on dengue virus inhibition, researchers synthesized several BIT derivatives and evaluated their efficacy against DENV NS2B/NS3 protease. The results indicated that modifications in the benzene ring significantly enhanced antiviral activity, suggesting that structural optimization could lead to more potent inhibitors .

Case Study 2: Antimicrobial Screening

A series of benzisothiazole derivatives were screened for antimicrobial activity against a panel of bacterial strains. The results showed that compounds with electron-donating groups on the aromatic rings exhibited superior activity compared to their electron-withdrawing counterparts. This finding underscores the importance of electronic effects in the design of effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with condensation reactions between 1,2-benzisothiazol-3-amine derivatives and sulfonohydrazides. Use inert atmospheres (e.g., nitrogen) and polar aprotic solvents like DMF or DMSO under reflux (80–120°C). Monitor intermediates via TLC or HPLC. Optimize stoichiometry (e.g., 1:1.5 molar ratios) and catalysts (e.g., K₂CO₃) to improve yields. Post-synthesis purification may involve column chromatography with silica gel or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm sulfonohydrazide linkage and benzisothiazole ring substitution patterns. Use FT-IR to identify S=O (1,1-dioxido) and N-H (hydrazide) stretches (1100–1250 cm⁻¹ and 3200–3400 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. For purity assessment, reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or HPLC. The sulfonohydrazide moiety is prone to hydrolysis in acidic conditions, while the 1,2-benzisothiazole ring may degrade under prolonged UV exposure. Store lyophilized samples at –20°C in amber vials .

Q. What strategies are effective for isolating intermediates during synthesis?

- Methodological Answer : Use liquid-liquid extraction (e.g., ethyl acetate/water) to separate hydrophilic and hydrophobic intermediates. For challenging separations, employ flash chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol. Monitor fractions via TLC and characterize intermediates using NMR and IR before proceeding to subsequent steps .

Q. How can researchers screen the compound’s bioactivity while minimizing false positives?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) over cell-based screens initially. Use positive/negative controls (e.g., known inhibitors/DMSO) to validate assay conditions. For antimicrobial studies, follow CLSI guidelines for MIC determination. Confirm hits with orthogonal assays (e.g., SPR for binding affinity) and structure-activity relationship (SAR) analysis .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling or cyclization reactions?

- Methodological Answer : Investigate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the benzisothiazole ring. Use DFT calculations to predict regioselectivity in cyclization reactions (e.g., formation of triazole derivatives). Monitor reaction kinetics via in situ IR or NMR to identify rate-limiting steps and intermediates .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced properties?

- Methodological Answer : Perform density functional theory (DFT) to map electron density around the sulfonohydrazide group, predicting sites for electrophilic/nucleophilic attack. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., carbonic anhydrase). Validate models with MD simulations (GROMACS) to assess binding stability .

Q. What experimental and theoretical approaches resolve contradictions in reported bioactivity data?

- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., fixed cell lines, identical assay buffers). Perform meta-analyses of published data to identify variables (e.g., solvent purity, incubation time). Use cheminformatics tools (e.g., PubChem BioAssay) to correlate structural features with activity trends .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis while minimizing resource use?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like temperature, catalyst loading, and solvent polarity. Use a Central Composite Design (CCD) to identify interactions between variables. Analyze results with ANOVA to prioritize significant factors and derive predictive models .

Q. What strategies validate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell-based assays. Combine with western blotting to assess Nrf2/Keap1 pathway activation. For in vivo validation, employ knockout mouse models or siRNA silencing to confirm target specificity. Cross-validate with transcriptomic profiling (RNA-seq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.